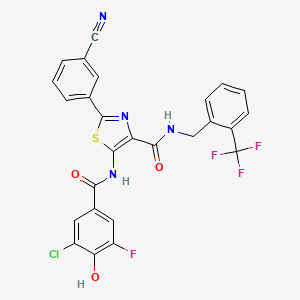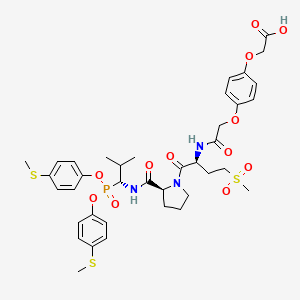
Neutrophil elastase inhibitor 6
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Neutrophil elastase inhibitor 6 is a compound designed to inhibit the activity of neutrophil elastase, a serine protease primarily found in neutrophils. Neutrophil elastase plays a crucial role in the body’s immune response by breaking down proteins during inflammation. excessive activity of this enzyme can lead to tissue damage and is associated with various inflammatory diseases, including chronic obstructive pulmonary disease (COPD), cystic fibrosis, and acute respiratory distress syndrome (ARDS) .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of neutrophil elastase inhibitor 6 typically involves multiple steps, including the formation of key intermediates and their subsequent functionalization. Common synthetic routes may involve the use of peptide coupling reactions, protection and deprotection steps, and purification processes such as chromatography .
Industrial Production Methods: Industrial production of this compound often employs large-scale organic synthesis techniques. These methods are optimized for yield, purity, and cost-effectiveness. The process may include automated synthesis, high-throughput screening, and rigorous quality control measures to ensure consistency and efficacy .
Análisis De Reacciones Químicas
Types of Reactions: Neutrophil elastase inhibitor 6 can undergo various chemical reactions, including:
Oxidation: Involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Involves the addition of hydrogen or the removal of oxygen, typically using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Involves the replacement of one functional group with another, often using nucleophiles or electrophiles under specific conditions
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.
Substitution: Nucleophiles like amines or thiols, electrophiles like alkyl halides, and catalysts such as palladium or platinum
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxidized derivatives, while reduction may produce reduced forms of the compound. Substitution reactions can result in various functionalized derivatives .
Aplicaciones Científicas De Investigación
Neutrophil elastase inhibitor 6 has a wide range of scientific research applications, including:
Chemistry: Used as a tool to study enzyme inhibition and protein interactions.
Biology: Helps in understanding the role of neutrophil elastase in cellular processes and immune response.
Medicine: Investigated for its therapeutic potential in treating inflammatory diseases, such as COPD, cystic fibrosis, and ARDS
Industry: Utilized in the development of diagnostic assays and therapeutic formulations
Mecanismo De Acción
Neutrophil elastase inhibitor 6 exerts its effects by binding to the active site of neutrophil elastase, thereby preventing the enzyme from interacting with its natural substrates. This inhibition reduces the enzyme’s proteolytic activity, which in turn mitigates tissue damage and inflammation. The molecular targets and pathways involved include the serine protease activity of neutrophil elastase and its role in the degradation of extracellular matrix proteins .
Comparación Con Compuestos Similares
Sivelestat: A specific neutrophil elastase inhibitor used clinically for treating ARDS and other inflammatory conditions
Ebselen Analogues: Compounds with dual inhibitory activity against neutrophil elastase and other proteases
Benzenesulfonic Acid Derivatives: Evaluated for their inhibitory activity against neutrophil elastase.
Uniqueness: Neutrophil elastase inhibitor 6 is unique due to its specific binding affinity and inhibitory potency against neutrophil elastase. Compared to other inhibitors, it may offer improved selectivity and reduced off-target effects, making it a promising candidate for therapeutic development .
Propiedades
Fórmula molecular |
C38H48N3O12PS3 |
|---|---|
Peso molecular |
866.0 g/mol |
Nombre IUPAC |
2-[4-[2-[[(2S)-1-[(2S)-2-[[(1R)-1-bis(4-methylsulfanylphenoxy)phosphoryl-2-methylpropyl]carbamoyl]pyrrolidin-1-yl]-4-methylsulfonyl-1-oxobutan-2-yl]amino]-2-oxoethoxy]phenoxy]acetic acid |
InChI |
InChI=1S/C38H48N3O12PS3/c1-25(2)37(54(47,52-28-12-16-30(55-3)17-13-28)53-29-14-18-31(56-4)19-15-29)40-36(45)33-7-6-21-41(33)38(46)32(20-22-57(5,48)49)39-34(42)23-50-26-8-10-27(11-9-26)51-24-35(43)44/h8-19,25,32-33,37H,6-7,20-24H2,1-5H3,(H,39,42)(H,40,45)(H,43,44)/t32-,33-,37+/m0/s1 |
Clave InChI |
AKDBLYVEJOWVHL-KIVZLOICSA-N |
SMILES isomérico |
CC(C)[C@H](NC(=O)[C@@H]1CCCN1C(=O)[C@H](CCS(=O)(=O)C)NC(=O)COC2=CC=C(C=C2)OCC(=O)O)P(=O)(OC3=CC=C(C=C3)SC)OC4=CC=C(C=C4)SC |
SMILES canónico |
CC(C)C(NC(=O)C1CCCN1C(=O)C(CCS(=O)(=O)C)NC(=O)COC2=CC=C(C=C2)OCC(=O)O)P(=O)(OC3=CC=C(C=C3)SC)OC4=CC=C(C=C4)SC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


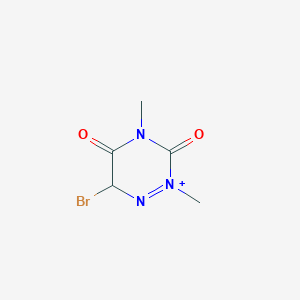
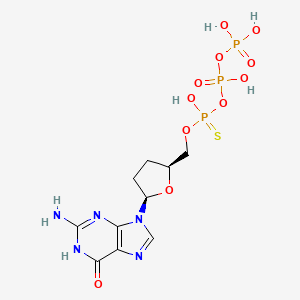
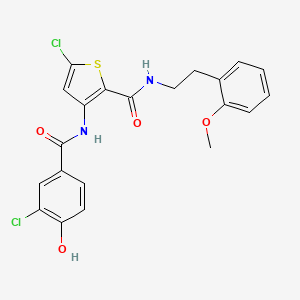
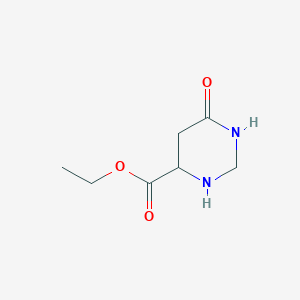
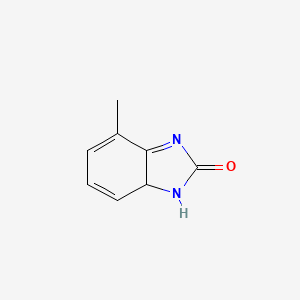
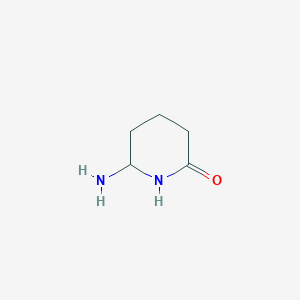
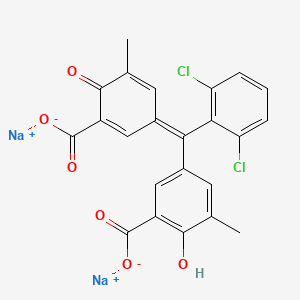

methyl phosphate](/img/structure/B15135221.png)
![tetrasodium;(2Z)-3-[6-[2-[2-[2-[[(2R)-2,3-bis[[(Z)-octadec-9-enoyl]oxy]propoxy]-oxidophosphoryl]oxyethylcarbamoyloxy]ethoxy]ethylamino]-6-oxohexyl]-2-[(2E,4E)-5-[3,3-dimethyl-5-sulfonato-1-(3-sulfonatopropyl)indol-1-ium-2-yl]penta-2,4-dienylidene]-3-methyl-1-(3-sulfonatopropyl)indole-5-sulfonate](/img/structure/B15135229.png)
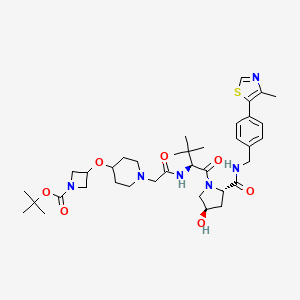
![6-bromo-5-methylidene-3H-imidazo[4,5-b]pyridin-2-one](/img/structure/B15135246.png)

